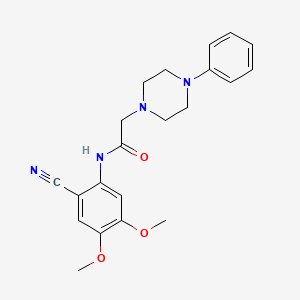
6-Hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one is a heterocyclic compound with a pyrimidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one with a hydroxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
6-Hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of 6-oxo-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one.
Reduction: Formation of 6-hydroxy-2-methylsulfanyl-3-prop-2-enyl-1,2-dihydropyrimidin-4-one.
Substitution: Formation of various substituted pyrimidin-4-one derivatives depending on the nucleophile used.
科学的研究の応用
6-Hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the methylsulfanyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Methylsulfanyl-3-prop-2-enylpyrimidin-4-one: Lacks the hydroxyl group, which may affect its reactivity and binding properties.
6-Hydroxy-2-methylsulfanyl-3-prop-2-ynylpyrimidin-4-one: Contains an alkyne group instead of an alkene, leading to different chemical reactivity.
6-Hydroxy-2-methylsulfanyl-3-ethylpyrimidin-4-one: Has an ethyl group instead of a prop-2-enyl group, which may influence its steric and electronic properties.
Uniqueness
6-Hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one is unique due to the presence of both the hydroxyl and methylsulfanyl groups, which provide a combination of reactivity and binding properties not found in similar compounds. This makes it a versatile compound for various applications in scientific research and industry.
特性
IUPAC Name |
6-hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-4-10-7(12)5-6(11)9-8(10)13-2/h3,5,11H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRIPBFBBUGMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5999844.png)
![6-({3-Carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B5999849.png)
![5-[(benzylamino)sulfonyl]-2-chlorobenzamide](/img/structure/B5999853.png)
![3-[(2-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B5999866.png)
![(5E)-5-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5999871.png)
![2-[4-(2,2-dimethylpropyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5999875.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5999878.png)
![N-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B5999891.png)
![N-(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)benzamide](/img/structure/B5999911.png)
![7-methyl-2-{5-[(methylthio)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5999924.png)

![2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol](/img/structure/B5999933.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B5999936.png)

